(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound “(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane” features a bicyclic azabicyclo[3.2.1]octane core with stereochemical specificity at the 1R and 5S positions. The structure is substituted at position 3 with a 1H-pyrazole group and at position 8 with a (3,3,3-trifluoropropyl)sulfonyl moiety. The pyrazole substituent contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-pyrazol-1-yl-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2S/c14-13(15,16)4-7-22(20,21)19-10-2-3-11(19)9-12(8-10)18-6-1-5-17-18/h1,5-6,10-12H,2-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLVLOJBFUUXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC(F)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane , with CAS number 2320145-75-1, is a bicyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanism of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H17FN4O2S
- Molecular Weight : 300.33 g/mol
- Structural Features :
- Bicyclic framework (azabicyclo[3.2.1]octane)
- Pyrazole ring
- Sulfonyl group attached to a trifluoropropyl moiety
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The exact mechanism of action for This compound remains to be fully elucidated. However, compounds with similar structural motifs often interact with various biological targets such as enzymes and receptors, potentially influencing pathways related to inflammation, pain modulation, and other therapeutic areas.
In Vitro Studies
Recent studies have indicated that derivatives of bicyclic amines exhibit significant biological activities:
- Antimicrobial Activity : Compounds similar in structure have shown efficacy against various bacterial strains and fungi. For instance, derivatives containing sulfonamide groups have been evaluated for their antibacterial properties against pathogens like Xanthomonas axonopodis and Fusarium solani .
- Enzyme Inhibition : Research has highlighted the potential of bicyclic compounds to act as inhibitors for enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism . This suggests that the compound may also possess anti-diabetic properties.
Study on Antimicrobial Efficacy
A study investigated the antimicrobial properties of various piperidine derivatives, including those with sulfonamide functionalities. The results indicated that specific substitutions on the bicyclic structure significantly enhanced antibacterial activity compared to standard drugs like chloramphenicol .
Enzyme Inhibition Research
In a separate investigation focused on enzyme inhibition, researchers synthesized several derivatives of bicyclic amines and assessed their α-glucosidase inhibition capabilities. The findings revealed that compounds with polar functional groups exhibited superior inhibition rates compared to established inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds within the azabicyclo[3.2.1]octane family exhibit variations in substituents at positions 3 and 8, which critically influence their physicochemical and biological profiles. Below is a detailed comparison:
Notes on Structural and Functional Implications:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoropropyl sulfonyl group in the target compound (strong electron-withdrawing) contrasts with the aromatic sulfonyl groups in and . The latter may improve binding to aromatic residues in proteins but reduce metabolic stability compared to aliphatic sulfonates .
- Heterocycle Variations : Replacing pyrazole (target compound) with triazole () alters hydrogen-bonding capacity. Triazoles often exhibit stronger dipole interactions, which could enhance binding specificity .
Research Findings and SAR Insights
While explicit biological data for the target compound are absent in the evidence, Structure-Activity Relationship (SAR) trends from analogous compounds suggest:
- Sulfonyl Group Flexibility : Aliphatic sulfonyl groups (e.g., trifluoropropyl in the target) may confer better conformational flexibility than rigid aromatic sulfonates, enabling adaptation to diverse binding pockets .
- Heterocyclic Influence : Pyrazole and triazole substituents are associated with kinase inhibition profiles in related studies, though activity depends on substituent positioning and electronic properties .
- Metabolic Stability : Fluorinated groups (e.g., CF₃ in ) are linked to reduced oxidative metabolism, a feature likely shared by the target compound’s trifluoropropyl chain .
Q & A
Basic: What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core in this compound?
The synthesis of the bicyclic scaffold typically involves intramolecular cyclization or ring-closing metathesis of appropriately substituted precursors. For example, bicyclo[3.2.1]octane derivatives are often synthesized via Mannich reactions or acid-catalyzed cyclization of amino-alcohol intermediates . Key steps include stereochemical control during ring formation, achieved using chiral auxiliaries or enantioselective catalysis. Post-cyclization functionalization (e.g., sulfonylation at the 8-position) is performed under anhydrous conditions with reagents like 3,3,3-trifluoropropylsulfonyl chloride .
Advanced: How can researchers systematically analyze the impact of pyrazole vs. triazole substituents on biological activity?
A structure-activity relationship (SAR) study requires:
- Synthetic diversification : Replace the pyrazole group with triazole or other heterocycles via nucleophilic substitution or click chemistry .
- In vitro assays : Compare binding affinity (e.g., receptor inhibition) and pharmacokinetic properties (e.g., metabolic stability) across analogs.
- Computational docking : Map substituent interactions with target binding pockets using crystallographic data from related compounds (e.g., fluorophenyl derivatives in ).
Discrepancies in activity data between substituents may arise from differences in hydrogen bonding or steric hindrance .
Basic: What analytical techniques are essential for confirming the compound’s purity and stereochemical configuration?
- HPLC : Assess purity (>95% as per industry standards; see ).
- NMR spectroscopy : Confirm stereochemistry (e.g., coupling constants for bridgehead protons) and sulfonyl group integration .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for fluorophenyl-substituted analogs .
- Mass spectrometry : Verify molecular weight and fragmentation patterns .
Advanced: How should researchers address contradictions in reported biological efficacy across structural analogs?
- Standardized assays : Re-evaluate analogs under identical conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Compare substituent electronic profiles (e.g., trifluoropropylsulfonyl’s electron-withdrawing effect vs. methylsulfonyl) and their impact on target engagement .
- Counter-screening : Test off-target effects using panels of related receptors/enzymes to identify selectivity drivers .
Basic: What safety protocols are critical when handling sulfonylated azabicyclo compounds?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation or dermal exposure .
- First-aid measures : Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled, as outlined in safety data sheets .
- Waste disposal : Neutralize sulfonyl-containing residues with alkaline solutions before disposal .
Advanced: What computational approaches predict the compound’s interaction with neurological targets?
- Molecular dynamics (MD) simulations : Model sulfonyl group flexibility and its role in binding site stabilization .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon trifluoropropyl modification compared to non-fluorinated analogs .
- Pharmacophore mapping : Align structural features (e.g., bicyclic core, sulfonyl oxygen) with known active site motifs from crystallographic databases .
Basic: How is the trifluoropropylsulfonyl group introduced regioselectively at the 8-position?
- Protection/deprotection strategy : Temporarily block reactive sites (e.g., pyrazole nitrogen) using Boc groups before sulfonylation .
- Optimized reaction conditions : Use DCM as a solvent and DMAP as a catalyst at 0–5°C to minimize side reactions .
- Post-reaction purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the sulfonylated product .
Advanced: What strategies mitigate metabolic instability caused by the trifluoropropylsulfonyl moiety?
- Isotopic labeling : Replace hydrogen with deuterium at metabolically labile positions to prolong half-life .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester, which hydrolyzes in vivo to the active form .
- CYP enzyme profiling : Identify major metabolic pathways using liver microsome assays and introduce steric hindrance to block oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
